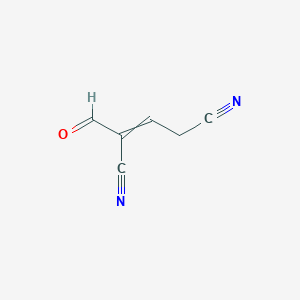
2-Formylpent-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylpent-2-enedinitrile is an organic compound with the molecular formula C6H5NO. It features both an aldehyde group and a nitrile group, making it a versatile compound in organic synthesis. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylpent-2-enedinitrile typically involves the reaction of pent-2-enedinitrile with formylating agents. One common method is the Vilsmeier-Haack reaction, where pent-2-enedinitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Grignard reagents (RMgX) are frequently used for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylpent-2-enedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formylpent-2-enedinitrile involves its functional groups:
Aldehyde Group: Can undergo nucleophilic addition reactions, forming intermediates that can further react to form a variety of products.
Nitrile Group: Can be reduced to amines or hydrolyzed to carboxylic acids, depending on the reaction conditions.
Comparison with Similar Compounds
2-Pentenenitrile: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
2-Formylbenzonitrile: Contains both aldehyde and nitrile groups but has a benzene ring, which affects its reactivity and applications.
Uniqueness: 2-Formylpent-2-enedinitrile’s combination of an aldehyde and a nitrile group in a linear chain makes it unique. This structure allows it to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
54585-04-5 |
|---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2-formylpent-2-enedinitrile |
InChI |
InChI=1S/C6H4N2O/c7-3-1-2-6(4-8)5-9/h2,5H,1H2 |
InChI Key |
DSPYIYNJPRGOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C=O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















